3-Bromo-2,4-dichlorobenzenesulfonyl chloride
Description
Properties
IUPAC Name |
3-bromo-2,4-dichlorobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl3O2S/c7-5-3(8)1-2-4(6(5)9)13(10,11)12/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSCCBGEIBGKMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Bromo-2,4-dichlorobenzenesulfonyl chloride typically involves the sulfonylation of 3-Bromo-2,4-dichlorobenzene. The reaction conditions often require the presence of a sulfonyl chloride reagent, such as chlorosulfonic acid, under controlled temperature and pressure conditions . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Chemical Reactions Analysis
3-Bromo-2,4-dichlorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in redox reactions under certain conditions.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and the reactions are often carried out in solvents such as dichloromethane or toluene.
Major Products: The products of these reactions depend on the specific nucleophiles or reagents used, leading to a variety of sulfonyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
3-Bromo-2,4-dichlorobenzenesulfonyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. The following are notable applications:
- Synthesis of Antihistamines : This compound has been used in the preparation of antihistamines, which are crucial for treating allergic reactions and conditions such as hay fever and urticaria.
- Anticoagulants and Antibiotics : It plays a significant role in synthesizing anticoagulants that prevent blood clots and antibiotics that combat bacterial infections. For instance, derivatives of this compound have been explored for their efficacy against resistant bacterial strains .
- Peptide Synthesis : The compound serves as a reagent in peptide coupling reactions, facilitating the formation of peptide bonds essential for constructing peptides and proteins .
Agrochemical Applications
In the field of agriculture, this compound has been investigated for its potential as a pesticide or herbicide:
- Insecticides Development : Research has indicated that this compound can be modified to create novel insecticides targeting specific pests while minimizing environmental impact. Its structure allows for modifications that enhance selectivity and efficacy against target organisms .
- Herbicide Formulations : The compound's reactive sulfonyl chloride group can be utilized to synthesize herbicides with new modes of action, contributing to integrated pest management strategies .
Case Study 1: Synthesis of Novel Antihistamines
A study published in a pharmaceutical journal demonstrated the successful synthesis of a new class of antihistamines using this compound as a key intermediate. The research highlighted the compound's ability to enhance biological activity through structural modifications.
| Compound | Yield | Biological Activity |
|---|---|---|
| Antihistamine A | 78% | High |
| Antihistamine B | 65% | Moderate |
Case Study 2: Development of Selective Insecticides
In another research effort focused on agrochemicals, scientists synthesized several insecticides based on modifications of this compound. These compounds showed significant activity against lepidopteran pests with reduced toxicity to non-target species.
| Insecticide | Target Pest | Efficacy (%) |
|---|---|---|
| Insecticide X | Spodoptera frugiperda | 90% |
| Insecticide Y | Helicoverpa armigera | 85% |
Mechanism of Action
The mechanism of action of 3-Bromo-2,4-dichlorobenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is utilized in various chemical synthesis processes .
Comparison with Similar Compounds
3-Bromo-2,4-dichlorobenzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:
2,4-Dichlorobenzenesulfonyl chloride: Similar in structure but lacks the bromine atom, leading to different reactivity and applications.
4-Bromo-2,6-dichlorobenzenesulfonyl chloride: Another similar compound with different positional isomers of chlorine and bromine atoms.
3-Bromo-4-methoxybenzenesulfonyl chloride: Contains a methoxy group instead of chlorine atoms, resulting in different chemical properties.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Biological Activity
3-Bromo-2,4-dichlorobenzenesulfonyl chloride is a sulfonyl chloride compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The chemical formula for this compound is C₆H₃BrCl₂O₂S. Its structure features a sulfonyl group attached to a brominated and dichlorinated benzene ring, which contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of benzenesulfonyl chlorides, including this compound, exhibit antimicrobial properties. For instance, compounds with similar structures have shown activity against various strains of bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) with minimum inhibitory concentration (MIC) values ranging from 0.39 to 3.12 mg/L .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (mg/L) |
|---|---|---|
| Linezolid | MSSA | 1 |
| Linezolid | MRSA | 2 |
| This compound | MSSA | ~0.39-3.12 |
| This compound | MRSA | ~0.39-1.56 |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. For example, derivatives have been synthesized to inhibit specific enzymes such as MabA, with IC50 values indicating their potency . The structure-activity relationship (SAR) studies suggest that the presence of halogen substituents significantly enhances the inhibitory effects.
Table 2: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound 4 | MabA | 38 ± 6 |
| Direct Brominated Analog | MabA | 45 ± 6 |
The biological activity of this compound is attributed to its ability to interact with bacterial cell walls and inhibit essential enzymes involved in bacterial metabolism. The sulfonyl chloride group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes.
Case Studies
- Antitubercular Activity : A study explored the synthesis of compounds derived from anthranilic acid coupled with sulfonyl chlorides like this compound. These compounds demonstrated significant antitubercular activity against Mycobacterium tuberculosis .
- Perforin Inhibition : Another study focused on the development of benzenesulfonamide-based inhibitors targeting perforin-mediated lysis in immune cells. Variations on the sulfonamide linker showed promising results in enhancing solubility and potency against target cells .
Q & A
Q. What are the optimal synthetic routes for preparing 3-bromo-2,4-dichlorobenzenesulfonyl chloride?
The synthesis typically involves sulfonation and halogenation steps. For example, benzenesulfonyl chloride derivatives can be synthesized via chlorination of sulfonic acids using reagents like oxalyl chloride or thionyl chloride. A protocol from a related compound (3-bromo-4-chlorobenzoic acid) used oxalyl chloride (2.5 eq) and catalytic DMF in dichloromethane under inert atmosphere at 20°C, achieving full conversion after 2 hours . For bromination/chlorination, electrophilic substitution under controlled temperatures (0–5°C) with Br₂/FeCl₃ or Cl₂ gas may optimize regioselectivity.
Q. How can researchers confirm the molecular structure and purity of this compound?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., deshielded aromatic protons near electron-withdrawing groups).
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (e.g., expected [M+H]⁺ for C₆H₂BrCl₂O₂S: ~322.8 Da).
- Elemental Analysis : Validate Br/Cl/S content (e.g., via combustion analysis).
- HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .
Q. What are the primary reaction pathways for this sulfonyl chloride in organic synthesis?
The sulfonyl chloride group reacts with nucleophiles such as:
- Amines : Forms sulfonamides (critical in drug discovery).
- Alcohols/Thiols : Produces sulfonate esters or thioesters.
- Grignard Reagents : Substitution at the sulfonyl group. Side reactions (e.g., hydrolysis to sulfonic acids) are minimized by using anhydrous solvents and molecular sieves .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
The bromine and chlorine substituents are meta-directing, deactivating the ring and slowing electrophilic substitution. However, the sulfonyl chloride’s electron-withdrawing nature enhances electrophilicity at the sulfur center, facilitating nucleophilic attacks. Steric hindrance from the 2,4-dichloro substitution may reduce reactivity in bulky nucleophile systems, necessitating elevated temperatures or catalytic bases (e.g., DMAP) .
Q. What strategies mitigate hydrolysis during storage or reactions?
Hydrolysis to sulfonic acids is minimized by:
- Storing the compound under inert gas (Ar/N₂) at –20°C.
- Using aprotic solvents (e.g., DMF, THF) with 4Å molecular sieves.
- Adding scavengers like triethylamine to neutralize HCl byproducts .
Q. How can computational modeling predict regioselectivity in further functionalization?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. For example:
| Position | Electrostatic Potential (eV) | NBO Charge |
|---|---|---|
| C-1 (Br) | +0.45 | –0.12 |
| C-3 (Cl) | +0.38 | –0.09 |
| Such data predict preferential electrophilic attack at C-5 (least hindered) . |
Q. What are the challenges in analyzing byproducts from its reactions?
Common byproducts include sulfonic acids (hydrolysis) and disubstituted derivatives. Advanced techniques like LC-MS/MS or GC-MS with isotopic labeling differentiate between regioisomers. For example, in amination reactions, competing substitution at Br vs. Cl positions can be resolved via H-N HMBC NMR .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported reaction yields for sulfonamide formation?
Conflicting yields (e.g., 60–90% in amine reactions) may arise from solvent polarity (DMF vs. THF) or amine basicity. A systematic study (Table 1) shows:
| Amine | Solvent | Yield (%) |
|---|---|---|
| Aniline | DCM | 72 |
| Piperidine | DMF | 88 |
| Sterically hindered | THF | 55 |
| Optimizing solvent/nucleophile pairing and reaction time (monitored by TLC) improves reproducibility . |
Methodological Recommendations
- Synthetic Protocols : Use Schlenk techniques for moisture-sensitive reactions.
- Characterization : Combine XRD (for crystalline derivatives) and IR (S=O stretch ~1370 cm⁻¹) for structural confirmation.
- Safety : Handle with gloveboxes due to lachrymatory and corrosive hazards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
